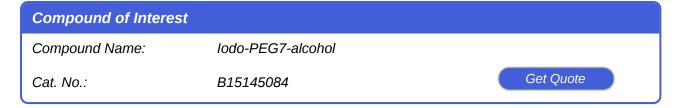


A Technical Guide to Iodo-PEG7-alcohol: Commercial Sourcing and Application Protocols

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on **Iodo-PEG7-alcohol**, a heterobifunctional linker critical in the development of targeted therapeutics and bioconjugation. This guide covers commercially available sources, pricing, and a detailed, representative experimental protocol for its application.

Commercial Suppliers and Pricing

The availability and pricing of **Iodo-PEG7-alcohol** can vary between suppliers. The following table summarizes currently available commercial sources. Please note that prices are subject to change and may not include shipping or handling fees. It is recommended to visit the supplier's website for the most up-to-date information.



Supplier	Product Name	Catalog Number	Purity	Quantity	Price (USD)
MedchemExp ress	lodo-PEG7- alcohol	HY-143833	≥98.0%	50 mg	Contact for price
100 mg	Contact for price				
250 mg	Contact for price				
CymitQuimic a	Ethanol, 2-[2- [2-(2- iodoethoxy)et hoxy]ethoxy]-	IN- DA0011TX	95%	100 mg	€71.00
250 mg	€120.00				
1 g	€214.00	_			
Ambeed (via Sigma- Aldrich)	2-(2-(2-(2-lodoethoxy)et hoxy)ethoxy) ethan-1-ol	AMBH9A9AF 80C	95%	100 mg	\$34.50
250 mg	\$73.60				
1 g	\$228.85				
5 g	\$800.40				
10 g	\$1,359.30				
BroadPharm	lodo-PEG7- alcohol	Inquire	≥95%	Inquire	Inquire
Xin Heng Yan	lodo-PEG7- alcohol	A1226947	≥95%	10 mg	¥2200.90 (market price)
50 mg	Contact for price	-			



Core Applications: PROTACs and Bioconjugation

lodo-PEG7-alcohol is a valuable tool in chemical biology and drug development, primarily utilized as a polyethylene glycol (PEG) linker.[1] Its key features include a terminal hydroxyl group and an iodo group. The hydroxyl group allows for further chemical modification, while the iodo group serves as a reactive site for nucleophilic substitution, making it particularly useful for conjugation to biomolecules.[2]

The PEG chain itself imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2] A primary application of **lodo-PEG7-alcohol** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation.[3] The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand.

Experimental Protocol: Conjugation of Iodo-PEG7-alcohol to a Thiol-Containing Protein

This protocol provides a representative method for the conjugation of **Iodo-PEG7-alcohol** to a cysteine residue on a target protein. The iodoacetyl group at one end of the PEG linker reacts with the sulfhydryl group of cysteine to form a stable thioether bond.

Materials:

- Iodo-PEG7-alcohol
- Protein with an accessible cysteine residue
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5



- Quenching Reagent: 1 M Dithiothreitol (DTT) or 2-mercaptoethanol
- Desalting column or dialysis equipment for purification
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Spectrophotometer and reagents for protein concentration determination (e.g., BCA or Bradford assay)
- LC-MS or SDS-PAGE for analysis

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
 - If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed prior to conjugation. This can be achieved by dialysis against the reaction buffer or by using a desalting column.
- Iodo-PEG7-alcohol Stock Solution Preparation:
 - Immediately before use, prepare a stock solution of Iodo-PEG7-alcohol in anhydrous
 DMF or DMSO. A typical concentration is 10-20 mM. The PEG reagent can be difficult to weigh, so it is advisable to dissolve the entire contents of the vial.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **Iodo-PEG7-alcohol** stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
 - Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.
 The reaction should be protected from light.
- Quenching the Reaction:

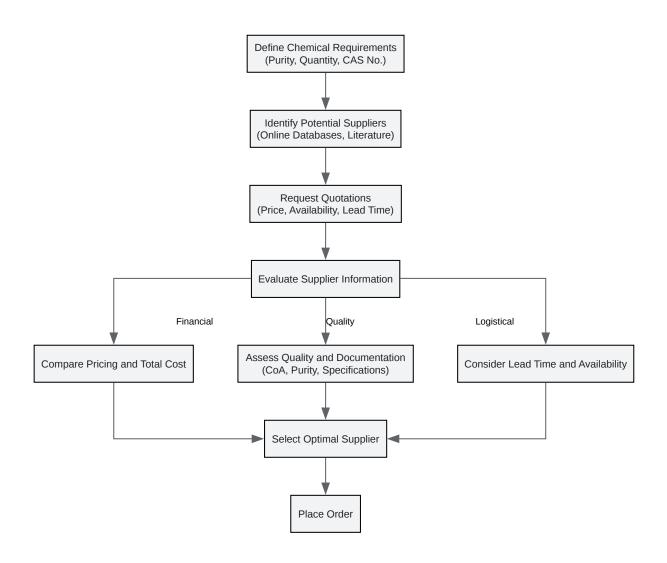


- To stop the conjugation reaction, add a quenching reagent such as DTT or 2mercaptoethanol to a final concentration of 10-20 mM. This will react with any unreacted lodo-PEG7-alcohol.
- Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove the excess PEG reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).
- Analysis and Characterization:
 - Determine the concentration of the purified protein-PEG conjugate using a standard protein assay.
 - Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein.
 - For a more precise characterization of the degree of labeling (number of PEG molecules per protein), use mass spectrometry (LC-MS).

Workflow for Supplier Selection

The selection of a suitable commercial supplier for a research chemical is a critical step in any scientific endeavor. The following diagram illustrates a logical workflow for this process.





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Caption: A flowchart for selecting a chemical supplier.

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